dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3663732
CAS Number:
Molecular Formula: C21H17ClN2O6
Molecular Weight: 428.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate):

    Compound Description: Nifedipine is a well-known dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [] Nifedipine has been extensively studied for its pharmacological properties and serves as a reference compound for the development of new calcium antagonists. []

    Relevance: Nifedipine shares the core dihydropyridine ring structure with dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds possess a 1,4-dihydropyridine ring substituted at the 3 and 5 positions with ester groups and at the 4 position with an aryl group containing a nitro substituent. [] The difference lies in the position of the nitro group on the aryl substituent (ortho in nifedipine versus para in the target compound) and the substitution on the other aryl ring (unsubstituted in nifedipine versus 4-chloro in the target compound). Despite these variations, their shared structural features suggest potential similarities in their calcium channel blocking activity. []

Nicardipine (methyl 2-(methyl(phenylmethyl)amino)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate):

    Compound Description: Nicardipine is another prominent dihydropyridine calcium channel blocker used for treating hypertension and angina. [] Similar to nifedipine, it inhibits calcium influx into vascular smooth muscle cells, inducing vasodilation. [] Nicardipine is known for its relatively short duration of action compared to some other dihydropyridines. []

    Relevance: Nicardipine shares the 1,4-dihydropyridine core structure with dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, with both bearing ester groups at the 3 and 5 positions and a nitrophenyl group at the 4 position. [] The structural variations arise from the specific ester substituent at the 3-position, which in the case of nicardipine incorporates a basic side chain (methyl(phenylmethyl)amino)ethyl group). This structural difference may contribute to differences in their pharmacological profiles, particularly regarding their duration of action and potential interactions with other receptors or ion channels. []

Niludipine (bis(2-propoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate):

    Compound Description: Niludipine is a dihydropyridine calcium channel blocker that exhibits vasodilatory activity. It acts by increasing oxygen saturation in the coronary sinus of dogs, indicating improved blood flow. []

    Relevance: Niludipine shares the core dihydropyridine structure with dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds feature a 1,4-dihydropyridine ring with ester substituents at the 3 and 5 positions and a nitrophenyl group at the 4 position. [] A notable difference lies in the nature of the ester groups: niludipine has bis(2-propoxyethyl) ester groups, while the target compound has dimethyl ester groups. This variation in ester substituents could influence their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, potentially affecting their overall pharmacological profiles. []

Nitrendipine (3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate):

    Compound Description: Nitrendipine is a dihydropyridine calcium channel antagonist known for its antihypertensive activity. [] It effectively lowers blood pressure, making it a valuable therapeutic agent in managing hypertension. []

    Relevance: Nitrendipine, like dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class and shares the characteristic 1,4-dihydropyridine ring with ester substituents at the 3 and 5 positions and a 3-nitrophenyl group at the 4 position. [] The structural distinctions reside in the nature of the ester groups: nitrendipine has a 3-ethyl ester and a 5-methyl ester, whereas the target compound has dimethyl ester groups. This difference in ester substituents might impact their pharmacological properties, influencing their potency, selectivity for specific calcium channels, and duration of action. []

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP):

    Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its effects on chronic pulmonary hypertension (PH). [, ] Studies suggest that it may exert its therapeutic benefits by inhibiting the overexpression of telomerase reverse transcriptase (TERT) in pulmonary vascular smooth muscle cells and bronchial smooth muscle cells, thereby potentially mitigating the progression of PH. [] Additionally, DCDDP has demonstrated antiserotonin effects, reducing the content of serotonin (5-HT) and the number of 5-HT receptors in pulmonary tissue. [] This mechanism may contribute to its ability to counteract monocrotaline-induced pulmonary hypertension in rats. []

    Relevance: DCDDP is structurally similar to dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the 1,4-dihydropyridine core with dimethyl ester groups at positions 3 and 5, and a chlorophenyl group at position 4. [, ] The key difference lies in the position of the chlorine atom on the phenyl ring: DCDDP has it at the ortho position, while the target compound has it at the para position. Additionally, DCDDP lacks the nitro group present on the target compound's 4-phenyl substituent. These structural variations, while subtle, could significantly influence their pharmacological profiles, including potency, selectivity for calcium channels, and potential off-target effects. [, ]

(E)-1-(4-{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone:

    Compound Description: This compound is a pyrazole derivative characterized by a non-planar structure. [] The dihedral angles between the planes of the lateral phenyl rings and the central pyrazole ring range from 2.71(7) to 45.22(7)°. [] The crystal structure is stabilized by weak intermolecular interactions such as C–H···O, C–H···π, and π–π interactions, along with some unusual trifurcated C–Cl···Cl–C contacts. []

    Relevance: Although this compound belongs to the pyrazole class and doesn't directly share the core dihydropyridine structure with dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it's worth noting as a related compound due to the presence of the 4-chlorophenyl and 4-nitrophenyl substituents, which are also present in the target compound. [] This suggests a potential shared synthetic route or chemical space exploration focusing on these specific aryl substituents, potentially leading to compounds with overlapping biological activities despite belonging to different chemical classes. []

Properties

Product Name

dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-chlorophenyl)-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C21H17ClN2O6

Molecular Weight

428.8 g/mol

InChI

InChI=1S/C21H17ClN2O6/c1-29-20(25)17-11-23(15-9-5-14(22)6-10-15)12-18(21(26)30-2)19(17)13-3-7-16(8-4-13)24(27)28/h3-12,19H,1-2H3

InChI Key

JBTOCWJLCMLJRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.